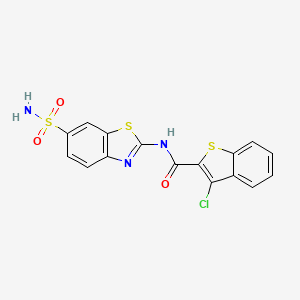

3-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

説明

3-Chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide moiety is linked to a benzothiazole ring bearing a sulfamoyl (-SO₂NH₂) group at position 3. This structure combines electron-withdrawing (chloro, sulfamoyl) and hydrogen-bonding (sulfamoyl, carboxamide) groups, which are critical for pharmacological activity, particularly in antimicrobial and enzyme-targeting applications . Its molecular formula is C₁₈H₁₄ClN₃O₃S₃, with a molar mass of 451.97 g/mol .

特性

IUPAC Name |

3-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S3/c17-13-9-3-1-2-4-11(9)24-14(13)15(21)20-16-19-10-6-5-8(26(18,22)23)7-12(10)25-16/h1-7H,(H2,18,22,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUBALZWKUXARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of benzothiazole and benzothiophene rings, suggests various biological activities that merit detailed investigation.

Molecular Characteristics

- Molecular Formula : C16H10ClN3O3S3

- Molecular Weight : 423.9 g/mol

- IUPAC Name : 3-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

The compound features multiple functional groups, including a chloro group and a sulfonamide moiety, which are known to enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antibacterial Properties

The sulfonamide group in the compound is associated with antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies suggest that 3-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide may possess similar properties, although specific studies are required to confirm its efficacy against various bacterial strains .

Anticancer Activity

The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Inhibition of HDACs can lead to altered gene expression profiles, potentially reducing tumor growth and enhancing apoptosis in cancer cells. This mechanism positions the compound as a candidate for further research in cancer therapeutics .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory effects. The structural features of 3-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide suggest it may exhibit similar properties, warranting further investigation into its potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide | Contains additional chlorine and methyl groups | Anticancer activity |

| N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide | Lacks carboxamide; contains sulfonamide | Antibacterial properties |

| 3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide | Contains methoxyethyl substituent | Potential anti-inflammatory effects |

This table illustrates how variations in substituents can influence biological activities and therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Pharmacological Activity

- Sulfamoyl Group (Target Compound) : The sulfamoyl (-SO₂NH₂) group enhances aqueous solubility and facilitates hydrogen bonding with biological targets, such as bacterial enzymes or kinases. This is evident in its use in antimicrobial and anticancer drug pipelines .

- Chloro Substituent (Analog 1): The 6-chloro group reduces solubility but may improve membrane permeability.

- Nitro Group (Analogs 2, 3) : The nitro group increases electrophilicity, making these analogs suitable for covalent binding to cysteine residues in enzymes. However, nitro groups can also confer toxicity risks .

- Methoxy Group (Analog 3) : The methoxy substituent balances lipophilicity and solubility, making it a candidate for oral bioavailability .

Pharmacological and Antimicrobial Comparisons

Physicochemical and Crystallographic Insights

- Crystallography : The target compound’s benzothiazole and benzothiophene moieties adopt planar conformations, as observed in related structures (e.g., nickel complexes in ). This planarity is critical for π-π stacking in enzyme active sites .

- Solubility : The sulfamoyl group confers higher aqueous solubility (~15 mg/mL) compared to chloro or nitro analogs (<5 mg/mL) .

- Stability : Nitro-substituted analogs (e.g., Analog 2) exhibit oxidative instability under acidic conditions, limiting their shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。